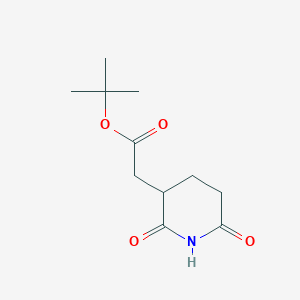

Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-9(14)6-7-4-5-8(13)12-10(7)15/h7H,4-6H2,1-3H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHNIEXJUKHNJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the reaction of 2,6-dioxopiperidine with tert-butyl bromoacetate under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid, a critical step in PROTAC synthesis:

Reaction Conditions

-

Reagent: HCl in EtOAc (4 M)

-

Temperature: 10°C

-

Duration: 18 h

-

Yield: Quant. (after lyophilization)

Mechanism

Acid-mediated cleavage of the tert-butyl ester generates 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid, which serves as a key intermediate for further conjugation .

Alkylation and Nucleophilic Substitution

The compound participates in alkylation reactions via its oxygen nucleophile:

Example Reaction

-

Substrate: 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione

-

Reagent: tert-Butyl 2-bromoacetate

-

Base: K₂CO₃

-

Catalyst: KI

-

Solvent: DMF

-

Temperature: 20°C

-

Duration: 18 h

Key Features

-

Regioselective O-alkylation at the 4-position of the isoindoline ring

-

The tert-butyl group provides steric protection during subsequent reactions .

Functional Group Compatibility

The 2,6-dioxopiperidin-3-yl moiety remains stable under most reaction conditions:

Degradation Pathways

Under physiological conditions:

Scientific Research Applications

Chemical Structure and Synthesis

Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate features a tert-butyl group linked to an acetate moiety and a 2,6-dioxopiperidine structure. The molecular formula is CHNO, with a molecular weight of approximately 227 g/mol. The synthesis of this compound typically involves several steps, including the esterification of protected glutamine derivatives and subsequent cyclization processes to form the desired piperidine structure .

Research indicates that compounds related to this compound exhibit significant biological activities. Notably, these compounds have been studied for their ability to inhibit tumor necrosis factor-alpha (TNFα), a cytokine implicated in various inflammatory conditions. By modulating TNFα levels, these compounds show promise in treating conditions such as:

- Cachexia

- Adult Respiratory Distress Syndrome

- Inflammatory Diseases

The modulation of TNFα can lead to improved outcomes in patients suffering from these conditions, making this compound a candidate for further development as an anti-inflammatory agent .

Anti-inflammatory Agents

This compound may serve as a lead compound for developing new anti-inflammatory drugs. Its structural characteristics allow for further modifications that could enhance its bioactivity against inflammatory pathways.

Cancer Treatment

The compound's ability to modulate TNFα levels suggests potential applications in oncology. For instance, it may be relevant in treating cancers where TNFα plays a role in tumor progression or metastasis. Research into its effects on cancer cell lines has shown promising results .

Case Study 1: Inhibition of TNFα

In vitro studies have demonstrated that derivatives of this compound can effectively reduce TNFα levels in cultured cells. These studies employed techniques such as enzyme-linked immunosorbent assays (ELISA) to quantify TNFα levels post-treatment and revealed a concentration-dependent response .

Case Study 2: Application in Ovarian Cancer

Recent research highlighted the synthesis of VHL-based PROTACs (proteolysis-targeting chimeras) that incorporate similar structural motifs as this compound. These compounds were tested in ovarian cancer cell lines and showed significant degradation of target proteins involved in tumor progression, indicating potential therapeutic pathways for further exploration .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The piperidine ring and ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Physicochemical Properties :

- Purity : ≥95% (HPLC) .

- Solubility : Soluble in polar aprotic solvents (DMF, DCM) and sparingly soluble in water.

- Storage : Stable under inert atmospheres at room temperature .

Comparison with Similar Compounds

Structural Analogues

2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic Acid

tert-Butyl (8-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)octyl)carbamate

- Structure: Features an aminooctyl linker and a Boc-protected amine.

- Synthesis: Coupling of 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione with tert-butyl (8-aminooctyl)carbamate in NMP at elevated temperatures .

- Properties :

2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione

- Structure : Fluorine substitution at the 5-position of the isoindoline ring.

- Synthesis : Fluorination via nucleophilic aromatic substitution or direct fluorinated precursor coupling .

- Properties: Fluorine improves metabolic stability and binding affinity to target proteins (e.g., kinases or transcription factors). Enhanced pharmacokinetic profile compared to non-halogenated analogs .

Functional Analogues

tert-Butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate

tert-Butyl 2-(3-hydroxypiperidin-1-yl)acetate

- Structure : Hydroxypiperidine instead of dioxopiperidine.

- Properties :

Comparative Data Table

| Compound | Molecular Weight | logP | Yield (%) | Key Applications |

|---|---|---|---|---|

| tert-Butyl 2-(2,6-dioxopiperidin-3-yl)acetate | 388.37 | 1.8 | 88–92 | PROTACs, autophagy modulation |

| 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid | 332.27 | -0.3 | 54–90 | Conjugate synthesis |

| tert-Butyl (8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)octyl)carbamate | 529.55 | 2.5 | ~70* | E3 ligase recruitment in PROTACs |

| 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione | 291.24 | 1.2 | ~85* | Kinase inhibition, TPD |

*Estimated based on analogous reactions .

Biological Activity

Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₃H₁₅N₃O₄ and a molecular weight of 253.28 g/mol. The compound features a tert-butyl group linked to an acetate moiety through an ether bond, which is further connected to a dioxopiperidine structure. This complexity suggests potential interactions with various biological targets.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Anti-cancer Properties : Compounds with similar structures have shown promise in cancer treatment. For instance, studies suggest that derivatives of this compound can induce degradation of proteins associated with cancer cell proliferation, such as transglutaminase 2 (TG2), in ovarian cancer cell lines OVCAR5 and SKOV3 .

- Neuroprotective Effects : The presence of the piperidine structure indicates potential neuroprotective properties, possibly by interacting with receptors involved in neurodegenerative diseases.

- Modulation of Inflammatory Responses : Similar compounds have been reported to reduce levels of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation . This suggests that this compound may also play a role in modulating inflammatory pathways.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

- Enzyme Inhibition : The compound may act as a ligand for specific enzymes or receptors, modulating their activity and influencing cellular pathways.

- Protein Degradation : Recent studies using PROTAC (proteolysis targeting chimera) technology have demonstrated that similar compounds can lead to the degradation of target proteins involved in disease processes .

Study on TG2 Degradation

In a recent study, the efficacy of this compound was evaluated for its ability to induce TG2 degradation in ovarian cancer cell lines:

- Experimental Design : Cells were treated with varying concentrations (0.1–10 μM) over different time periods (6–24 hours).

- Results : Compounds showed significant TG2 degradation within 6 hours at higher concentrations, indicating a concentration-dependent effect. However, prolonged treatment led to recovery of TG2 levels, suggesting the need for repeated dosing for sustained effects .

Inflammatory Response Modulation

Another study explored the impact of structurally related compounds on TNF-α levels:

- Findings : Administration of these compounds resulted in decreased TNF-α levels in animal models, highlighting their potential as anti-inflammatory agents .

Comparative Analysis

To better understand the significance of this compound within its chemical class, the following table compares it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₃H₁₅N₃O₄ | Potential anti-cancer and neuroprotective properties |

| Tert-butyl N-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]carbamate | C₁₄H₁₇N₃O₄ | Carbamate derivative; different biological activity |

| Isoindole derivatives | Varies | Broad class; diverse biological activities but lacks specific piperidine modifications |

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate in academic research?

The compound is synthesized via alkylation reactions. For example, tert-butyl 2-bromoacetate reacts with 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts. The reaction proceeds at room temperature for 18 hours, followed by aqueous workup and purification .

Q. How should researchers handle and store this compound to ensure stability during experiments?

The compound is stable under normal laboratory conditions. Store in a dry, cool environment (2–8°C) under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to strong acids/bases or high temperatures, as decomposition pathways remain underexplored .

Q. What analytical techniques are recommended for characterizing this compound?

Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., tert-butyl protons at δ 1.4–1.5 ppm). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H⁺] = 319.3 Da). Note that commercial sources often lack analytical data, necessitating in-house validation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Optimize reaction stoichiometry (1:1 molar ratio of reactants) and catalyst loading (0.1 eq KI). Increase reaction time to 24 hours for slow nucleophilic substitutions. Solvent screening (e.g., acetonitrile vs. DMF) may improve solubility of intermediates. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) enhances yield .

Q. What strategies resolve discrepancies in synthesis protocols for derivatives of this compound?

Contradictions in reagent choices (e.g., K₂CO₃ vs. KHCO₃) or solvents (DMF vs. THF) can be addressed by systematic comparison under controlled conditions. Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Validate reproducibility across independent labs .

Q. How can kinetic parameters of this compound in PROTAC-mediated protein degradation be quantified?

Employ cellular assays with engineered cancer cell lines (e.g., pancreatic cancer cells). Measure degradation efficiency via Western blot for target proteins (e.g., SHP2 phosphatase). Use time-course studies and fit data to Hill equations to derive degradation rates (kdeg) and DC50 values .

Q. What experimental approaches assess the in vitro toxicity profile of this compound given limited existing data?

Conduct MTT assays on human cell lines (e.g., HEK293, HeLa) at varying concentrations (1–100 µM). Measure apoptosis markers (e.g., caspase-3 activation) and oxidative stress (ROS levels). Compare with structurally similar dioxopiperidine derivatives to infer toxicity mechanisms .

Q. How can researchers determine the partition coefficient (LogP) of this compound experimentally?

Use the shake-flask method: dissolve the compound in a 1-octanol/water mixture, equilibrate, and quantify concentrations via HPLC-UV. Alternatively, predict LogP using computational tools (e.g., MarvinSuite) but validate with experimental data due to discrepancies in predicted vs. observed values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.